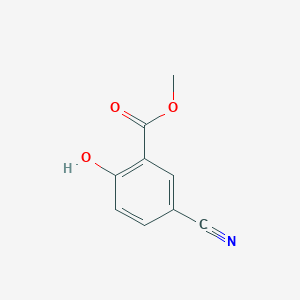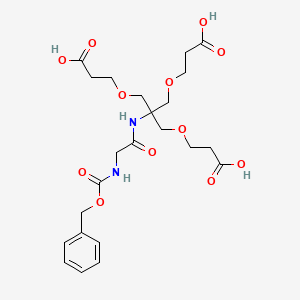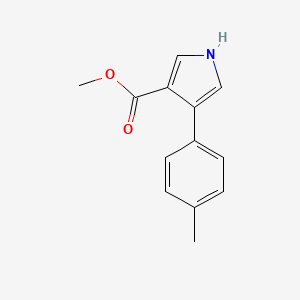
4-氯-6,7-二甲氧基喹唑啉-2-胺
描述
4-Chloro-6,7-dimethoxyquinazolin-2-amine, also known as 2-Chloro-6,7-dimethoxy-4-quinazolinamine, is a chemical compound with the molecular formula C10H10ClN3O2 . It belongs to the quinazoline family of compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI stringInChI=1S/C10H10ClN3O2/c1-15-7-3-5-6 (4-8 (7)16-2)13-10 (11)14-9 (5)12/h3-4H,1-2H3, (H2,12,13,14) . The molecular weight is 239.66 g/mol . Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 210-212°C. It is slightly soluble in water, but soluble in DMSO, ethanol, and other organic solvents.科学研究应用
植物生长中抑制生长素
4-氯-6,7-二甲氧基喹唑啉-2-胺: 已被鉴定为玉米芽中的生长素抑制物质 。该化合物可用于研究植物生长激素,特别是生长素的调控机制,生长素在植物生长发育中起着至关重要的作用。通过抑制生长素,研究人员可以探索这种激素对植物形态的途径和影响。
抗肿瘤细胞增殖活性
该化合物在设计和合成新型抗增殖剂方面显示出潜力 。它已被评估其对各种人类癌细胞系的有效性,包括PC-3、MGC-803、HGC-27、A549和H1975。该化合物抑制细胞增殖的能力使其成为开发新型抗癌疗法的宝贵候选药物。
肿瘤细胞凋亡诱导
进一步的研究表明,4-氯-6,7-二甲氧基喹唑啉-2-胺衍生物可以诱导肿瘤细胞凋亡 。这种程序性细胞死亡过程是许多抗癌策略的目标,该化合物在诱导凋亡中的作用可能导致癌症治疗的重大进展。
G1期细胞周期阻滞
同样发现,这些衍生物还会在癌细胞中引起G1期细胞周期阻滞 。这种阻滞阻止细胞复制,从而抑制肿瘤生长。了解和操纵细胞周期是癌症研究的关键方面,该化合物为探索提供了有希望的途径。
抑制癌细胞集落形成和迁移
源自4-氯-6,7-二甲氧基喹唑啉-2-胺的化合物已被证明能显著抑制癌细胞集落形成和迁移 。这些特性对于预防转移(癌症从身体的一部分扩散到另一部分)至关重要,使该化合物成为对抗侵袭性癌症的潜在药物。
药物发现和开发
由于其多种药理活性,4-氯-6,7-二甲氧基喹唑啉-2-胺是药物发现和开发的有前景的支架。其可修饰结构允许创建具有潜在治疗应用的各种衍生物,从抗肿瘤药到抗病毒药。
材料科学应用
4-氯-6,7-二甲氧基喹唑啉-2-胺的化学性质使其适合于材料科学研究。其分子结构可用于合成具有特定所需性能的新型材料,例如提高耐久性或增强导电性。
生物学研究
该化合物多样的生物活性使其能够应用于广泛的生物学研究。研究人员可以调查其对不同生物途径和系统的影响,从而加深对细胞过程和潜在治疗靶点的理解。
作用机制
Target of Action
The primary target of 4-Chloro-6,7-dimethoxyquinazolin-2-amine is the alpha 1-adrenoceptor . Alpha 1-adrenoceptors are a type of protein found in various parts of the body, including the heart, blood vessels, and central nervous system. They play a crucial role in regulating the contraction of smooth muscles and secretion of certain hormones.
Mode of Action
4-Chloro-6,7-dimethoxyquinazolin-2-amine interacts with its target, the alpha 1-adrenoceptor, by binding to it with high affinity . This interaction can lead to changes in the receptor’s function, potentially altering the regulation of smooth muscle contraction and hormone secretion.
Result of Action
The molecular and cellular effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine’s action are likely related to its interaction with alpha 1-adrenoceptors. By binding to these receptors, the compound could affect smooth muscle contraction and hormone secretion, potentially leading to changes in blood pressure regulation and neurotransmitter release .
安全和危害
生化分析
Biochemical Properties
4-Chloro-6,7-dimethoxyquinazolin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This binding can inhibit or activate the kinase activity, thereby influencing various signaling pathways. Additionally, 4-Chloro-6,7-dimethoxyquinazolin-2-amine interacts with proteins involved in DNA repair mechanisms, potentially affecting the cell’s ability to maintain genomic stability .
Cellular Effects
The effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting key signaling pathways. It can also affect cell proliferation by altering gene expression and cellular metabolism. For instance, 4-Chloro-6,7-dimethoxyquinazolin-2-amine may downregulate genes involved in cell cycle progression, leading to cell cycle arrest .
Molecular Mechanism
At the molecular level, 4-Chloro-6,7-dimethoxyquinazolin-2-amine exerts its effects through several mechanisms. It binds to the active site of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can disrupt signaling pathways that are crucial for cell survival and proliferation. Additionally, 4-Chloro-6,7-dimethoxyquinazolin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-Chloro-6,7-dimethoxyquinazolin-2-amine remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant inhibition of tumor growth and induction of apoptosis. At very high doses, 4-Chloro-6,7-dimethoxyquinazolin-2-amine may exhibit toxic effects, including damage to normal tissues and organs. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .
Metabolic Pathways
4-Chloro-6,7-dimethoxyquinazolin-2-amine is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound. Additionally, 4-Chloro-6,7-dimethoxyquinazolin-2-amine can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Chloro-6,7-dimethoxyquinazolin-2-amine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and may bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of 4-Chloro-6,7-dimethoxyquinazolin-2-amine within tissues can influence its efficacy and toxicity, as certain tissues may accumulate higher concentrations of the compound .
Subcellular Localization
The subcellular localization of 4-Chloro-6,7-dimethoxyquinazolin-2-amine is crucial for its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of 4-Chloro-6,7-dimethoxyquinazolin-2-amine within these organelles can affect its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
4-chloro-6,7-dimethoxyquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYMDFNFDJALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444075 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221698-39-1 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)





